Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
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Description
Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H24FN5O3 and its molecular weight is 473.508. The purity is usually 95%.
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Biological Activity
Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate (MFB-PYR) is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of MFB-PYR, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
MFB-PYR features a complex structure characterized by:
- Quinazoline Core : A bicyclic structure that is common in many biologically active compounds.
- 4-Fluorobenzyl Group : This substitution may enhance lipophilicity and bioavailability.
- Pyridin-2-yl Piperazine Moiety : Known for its role in modulating receptor interactions.
The molecular formula of MFB-PYR is C22H21FN6O3, and it has a CAS number of 1251682-27-5. The unique combination of these functional groups suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that quinazoline derivatives exhibit a wide range of pharmacological activities, including:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells.
- Antidepressant Properties : Certain analogs have been linked to mood enhancement.
The specific biological activity of MFB-PYR remains largely unexplored; however, its structural similarities to other active compounds suggest promising therapeutic potential.
Structure-Activity Relationships (SAR)
The biological activity of MFB-PYR can be influenced by modifications to its structure. The following table summarizes related compounds and their activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-(4-chlorobenzyl)-4-oxoquinazoline | Similar quinazoline core with chlorine | Antitumor |
Methyl 3-(phenethyl)-4-hydroxyquinazoline | Hydroxyl group instead of fluorine | Neuroprotective |
Methyl 3-(benzyl)-2-pyridinecarboxamide | Different aromatic substitution | Antidepressant |
The presence of the 4-fluorobenzyl group in MFB-PYR may enhance its binding affinity to specific targets compared to other analogs, potentially leading to improved therapeutic profiles.
Understanding the mechanism through which MFB-PYR exerts its biological effects is crucial. Interaction studies are essential to elucidate how this compound interacts with various biological targets. Potential mechanisms may include:
- Inhibition of Key Enzymes : Similar quinazoline derivatives have been shown to inhibit kinases involved in cell proliferation.
- Modulation of Receptor Activity : The piperazine moiety may facilitate interactions with neurotransmitter receptors.
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-35-25(34)19-7-10-21-22(16-19)29-26(32(24(21)33)17-18-5-8-20(27)9-6-18)31-14-12-30(13-15-31)23-4-2-3-11-28-23/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIGDJLZZOTYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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